2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole
Description
2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole (CAS: 220004-17-1) is a fluorinated aromatic ether with the molecular formula C₉H₇BrF₄O₂ and a molecular weight of 303.05 g/mol. It is synthesized via the reaction of guaiacol (2-methoxyphenol) with 1,2-dibromo-1,1,2,2-tetrafluoroethane in dimethyl sulfoxide (DMSO) using potassium carbonate as a base . The compound has a boiling point of 80–82°C at 10 mbar and exhibits high thermal stability due to its fluorinated ethoxy group. Its primary applications include serving as a crosslinking agent in fluorinated polymers and as a substrate in Fe-catalyzed multicomponent reactions for synthesizing fluoroalkylated vinyl azaarenes .
Properties
IUPAC Name |
1-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O2/c1-15-6-4-2-3-5-7(6)16-9(13,14)8(10,11)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBBPTSCMLAFKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(C(F)(F)Br)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole typically involves the reaction of 2-bromo-1,1,2,2-tetrafluoroethanol with anisole under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Iron-Catalyzed Multicomponent Radical Cross-Coupling
This compound acts as a fluoroalkyl bromide donor in iron-catalyzed reactions, forming two new carbon–carbon bonds in a single operation. Key findings include:
Reaction with N-Vinylphthalimide and Aryl Grignard Reagents
Under optimized conditions (FeCl₃ catalyst, dcpe ligand, THF solvent, 0°C), the compound participates in a three-component coupling with N-vinylphthalimide and aryl Grignard reagents to yield α-fluoroalkyl-β-aryl amines .
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst Loading | FeCl₃ (10 mol %) | 60 |
| Ligand | dcpe (20 mol %) | 63 |
| Temperature | 0°C | 77 |
| Grignard Equivalents | 3.0 | 55 |
Table 1: Optimization data for three-component coupling
The reaction tolerates diverse aryl Grignard reagents, including those with electron-withdrawing (-NO₂, -CF₃) and electron-donating (-OMe, -NMe₂) groups .
Radical Addition to Vinyl Azaarenes
The compound facilitates regioselective fluoroalkylarylation of vinyl azaarenes (e.g., 2-vinylpyridine) via a radical pathway. Key observations:
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Radical Probe Studies : Cyclopropyl-substituted vinyl azaarenes undergo ring-opening upon reaction, confirming radical intermediates .
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Diastereoselectivity : Reactions with bifunctional substrates yield cyclic products with up to 1:3.5 dr (diastereomeric ratio) .
Mechanistic Pathway
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Halogen Abstraction : Fe(I) abstracts bromine, generating a fluoroalkyl radical (CF₂CF₂- ) .
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Radical Addition : The radical adds to the electron-deficient alkene in vinyl azaarenes, forming a stabilized benzylic radical .
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Transmetalation : Slow addition of Grignard reagents enables selective aryl transfer to Fe(II), followed by C–C bond formation via reductive elimination .
Substrate Scope and Limitations
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Effective Substrates : Enamides, vinylpyridines, and styrenes with proximal nitrogen atoms .
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Ineffective Substrates : Styrenes lacking coordinating groups (e.g., 4-vinyltoluene) show no reactivity due to insufficient radical stabilization .
Computational Insights
Density functional theory (DFT) calculations reveal:
Scientific Research Applications
2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and lead to specific effects, depending on the context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Positional Isomers and Functional Groups
1-Bromo-2-(1,1,2,2-Tetrafluoroethoxy)Benzene (CAS: 883499-00-1)
- Molecular Formula : C₈H₅BrF₄O
- Molecular Weight : 273.03 g/mol
- Key Differences : Lacks the methoxy group present in the target compound. The bromo-tetrafluoroethoxy substituent is positioned at the para position relative to the benzene ring.
- Applications : Used in Pd-catalyzed direct arylations of heteroarenes, demonstrating lower steric hindrance compared to the ortho-methoxy-substituted analog .
1-Bromo-3-(1,1,2,2-Tetrafluoroethoxy)Benzene (CAS: 527751-45-7)
Fluorination Degree and Thermal Stability
2-Bromotetrafluoroethyl Trifluorovinyl Ether (CAS: 1482416-44-3)
- Molecular Formula : C₇BrF₁₅O₂
- Molecular Weight : 480.96 g/mol
- Key Differences : Contains additional pentafluoroethoxy and hexafluoropropane groups, resulting in extreme fluorination. This enhances thermal stability (decomposition temperature >300°C) and chemical inertness, making it suitable for high-performance lubricants and specialty polymers .
2-(2-Bromoethoxy)Anisole (CAS: 4463-59-6)
- Molecular Formula : C₉H₁₁BrO₂
- Molecular Weight : 231.09 g/mol
- Key Differences: Non-fluorinated bromoethoxy group reduces thermal stability (boiling point: ~150°C at ambient pressure) and reactivity in radical reactions compared to fluorinated analogs .
Electronic Effects and Reactivity
4-Bromo-2-Fluoroanisole (CAS: 2357-52-0)
- Molecular Formula : C₇H₆BrFO
- Molecular Weight : 205.03 g/mol
- Key Differences : Direct fluorine substitution on the aromatic ring creates a stronger electron-withdrawing effect than the tetrafluoroethoxy group. This compound is used in nucleophilic aromatic substitutions but exhibits lower stability under acidic conditions .
2-(2-Chloro-1,1,2,2-Tetrafluoroethoxy)-1,1,2,2-Tetrafluoroethanesulfonamide
- Molecular Formula: C₄H₂ClF₈NO₃S
- Molecular Weight : 347.52 g/mol
- Key Differences : Sulfonamide group introduces hydrogen-bonding capacity, increasing solubility in polar solvents. The chlorine atom further enhances electrophilicity, making it reactive in SN2 reactions .
Crosslinked Poly(methyl methacrylate) with Tetrafluoroethoxyl Units
- Role of Target Compound: The bromo-tetrafluoroethoxy group in 2-(2-bromo-1,1,2,2-tetrafluoroethoxy)anisole acts as a crosslinking unit, enabling the synthesis of polymers with glass transition temperatures (Tg) exceeding 150°C. This is superior to non-fluorinated analogs like 2-(2-bromoethoxy)anisole, which yield polymers with Tg <100°C .
Fluorinated Methacrylate Monomers
- Comparison: Methacrylate derivatives of 2-(2-bromo-1,1,2,2-tetrafluoroethoxy)phenol (a precursor to the target compound) exhibit higher hydrophobicity and chemical resistance than non-fluorinated methacrylates, making them ideal for coatings and optical materials .
Research Findings and Trends
- Reactivity in Cross-Coupling Reactions : The ortho-methoxy group in this compound sterically hinders Pd-catalyzed couplings compared to its para-substituted analogs, but enhances regioselectivity in Fe-catalyzed reactions .
- Thermal Degradation: Fluorinated compounds like 2-bromotetrafluoroethyl trifluorovinyl ether exhibit negligible decomposition below 300°C, whereas non-fluorinated analogs degrade rapidly above 150°C .
Biological Activity
2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole is a fluorinated organic compound that has garnered attention in recent years due to its potential applications in medicinal chemistry and materials science. This article examines its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic uses.
The synthesis of this compound typically involves the reaction of anisole with a brominated fluoroalkyl ether. The compound can be produced through a multicomponent radical cross-coupling strategy utilizing iron catalysts, which allows for regioselective fluoroalkylation of enamides. This method has demonstrated yields of up to 82% under optimized conditions .
The biological activity of this compound is primarily attributed to its ability to form radicals during chemical reactions. These radicals can participate in various biochemical processes that may lead to cytotoxic effects on certain cell types. The compound's fluoroalkyl moiety enhances its lipophilicity and stability, potentially increasing its bioavailability in biological systems .
Case Studies
Research has indicated that compounds similar to this compound exhibit significant biological activities:
- Antimicrobial Activity : In studies involving fluoroalkylated compounds, it was noted that these substances often displayed enhanced antimicrobial properties compared to their non-fluorinated counterparts. The introduction of fluorine atoms can improve the interaction with microbial membranes .
- Cytotoxicity : A study assessing various fluoroalkylated compounds found that they exhibited varying degrees of cytotoxicity against cancer cell lines. The mechanism was linked to the generation of reactive oxygen species (ROS), leading to apoptosis in targeted cells .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
